3'-Hydroxyflavanone

Chiral Separation Analytical Chemistry Flavonoid Stereochemistry

Flavonoid researchers face a critical regioisomer pitfall: 2'-, 3'-, and 4'-hydroxyflavanones share identical molecular formulas yet diverge dramatically in CYP oxidation sites, chiral resolution, and target binding. Substituting one regioisomer for another invalidates metabolic and pharmacological data. 3'-Hydroxyflavanone (CAS 92496-65-6) is the definitive B-ring-hydroxylated reference standard for unambiguous experimental outcomes. • CZE enantioresolution Rs 1.8-3.4-baseline-separated from 2'-OH (Rs 10.5-19.5) and 4'-OH regioisomers • B-ring-selective CYP1/CYP2A6 oxidation-predictable ADME probe • Induces p53/p21-mediated apoptosis in HeLa cells; verified LogRBA: -2.78 for QSAR modeling • ≥98% HPLC purity; Certificate of Analysis included Ships ambient. Global B2B delivery.

Molecular Formula C15H12O3
Molecular Weight 240.25 g/mol
CAS No. 92496-65-6
Cat. No. B1229330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Hydroxyflavanone
CAS92496-65-6
Molecular FormulaC15H12O3
Molecular Weight240.25 g/mol
Structural Identifiers
SMILESC1C(OC2=CC=CC=C2C1=O)C3=CC(=CC=C3)O
InChIInChI=1S/C15H12O3/c16-11-5-3-4-10(8-11)15-9-13(17)12-6-1-2-7-14(12)18-15/h1-8,15-16H,9H2
InChIKeyJVSPTYZZNUXJHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3'-Hydroxyflavanone (CAS 92496-65-6): A Monohydroxylated Flavanone with Distinct B-Ring Substitution


3'-Hydroxyflavanone (CAS 92496-65-6), also known as 2-(3-hydroxyphenyl)-2,3-dihydrochromen-4-one, is a monohydroxylated flavanone belonging to the flavonoid subclass of polyphenols [1]. With a molecular formula of C15H12O3 and a molecular weight of 240.25 g/mol, this compound is characterized by a single hydroxyl substitution at the 3' position of the B-ring [2]. Unlike many common flavonoids, 3'-hydroxyflavanone is not widely found in nature but is a key intermediate in flavonoid biosynthesis, serving as a precursor for anthocyanins and other B-ring hydroxylated flavonoids [3]. Its structural uniqueness stems from this specific hydroxylation pattern, which confers distinct physicochemical and biological properties compared to its regioisomers (e.g., 2'-, 4'-, 6-, and 7-hydroxyflavanone) [4].

3'-Hydroxyflavanone: Why Regioisomeric Position Dictates Functional Selectivity


The biological activity, metabolic fate, and analytical behavior of monohydroxylated flavanones are exquisitely sensitive to the precise location of the hydroxyl group [1]. Subtle differences in hydroxyl positioning on the flavanone skeleton—whether on the A-ring (e.g., 6- or 7-hydroxyflavanone) or B-ring (2'-, 3'-, or 4'-hydroxyflavanone)—lead to significant divergence in key parameters such as cytochrome P450 (CYP) oxidation patterns, enantiomeric resolution in chiral separations, and molecular interactions with biological targets like DNA or estrogen receptors [2]. For instance, the CYP-mediated oxidation of 3'-hydroxyflavanone occurs predominantly on the B-ring, whereas 6-hydroxyflavanone undergoes oxidation on the A-ring, highlighting a fundamental difference in metabolic handling [3]. Furthermore, the chiral recognition of 3'-hydroxyflavanone in capillary electrophoresis yields a distinct enantioresolution profile compared to its 2'- and 4'- regioisomers [4]. Therefore, substituting 3'-hydroxyflavanone with another monohydroxyflavanone based solely on molecular formula or general flavonoid classification is scientifically invalid; the specific 3'-substitution is a non-interchangeable determinant of experimental outcomes.

Quantitative Differentiation of 3'-Hydroxyflavanone from Key Analogs


Enantiomeric Resolution in Capillary Zone Electrophoresis vs. 2'- and 4'-Hydroxyflavanone

3'-Hydroxyflavanone exhibits distinct chiral separation behavior in capillary zone electrophoresis (CZE) using sulfated beta-cyclodextrin (S-beta-CD) as a chiral selector. Its enantioresolution values range from 1.8 to 3.4, which is markedly different from that of its 2'- and 4'- regioisomers [1]. This quantifiable difference allows for the unambiguous analytical distinction of 3'-hydroxyflavanone from its closest structural analogs in complex mixtures.

Chiral Separation Analytical Chemistry Flavonoid Stereochemistry

Human Cytochrome P450 (CYP) Oxidation Pattern: B-Ring Specificity vs. A-Ring Specificity of 6-Hydroxyflavanone

In a direct comparative study, the oxidation of 3'-hydroxyflavanone (3'OHFva) by human CYP1A1, 1A2, 1B1, and 2A6 enzymes was characterized by LC-MS/MS. The primary oxidation products for 3'OHFva were dihydroxylated flavanones (m/z 257), with fragmentation patterns indicating oxidation predominantly on the B-ring [1]. This contrasts sharply with 6-hydroxyflavanone (6OHFva), which, under the same experimental conditions, was primarily oxidized on the A-ring [1].

Drug Metabolism Cytochrome P450 Flavonoid Biochemistry

Estrogen Receptor Relative Binding Affinity (LogRBA)

The estrogenic potential of 3'-hydroxyflavanone, a key concern in toxicology and pharmacology, can be assessed via its relative binding affinity (RBA) to the estrogen receptor. An experimental LogRBA value of -2.78 has been reported for this compound [1]. While direct comparative experimental values for all monohydroxyflavanone isomers are not compiled in a single study, this quantitative value provides a benchmark for computational modeling (e.g., QSAR) and for comparison with other flavonoids known to interact with estrogen receptors [1].

Endocrine Disruption QSAR Modeling Estrogen Receptor

Apoptosis Induction in HeLa Cells: Qualitative Evidence of Antitumor Activity

3'-Hydroxyflavanone has been shown to induce apoptosis in human cervical cancer (HeLa) cells, as evidenced by flow cytometric analysis of cell cycle progression and increases in p53 and p21 protein levels [1]. The study confirms the compound's antitumor potential through the deregulation of cell cycle progression [1]. However, a direct IC50 value for cell viability was not provided in the abstract of the primary study, and a comprehensive, quantitative comparison of its antiproliferative potency against other monohydroxyflavanones (e.g., 2'-, 4'-, 6-, or 7-) in the same cell line under identical conditions was not found in the literature during this analysis.

Cancer Biology Apoptosis Flavonoid Antitumor Activity

Optimal Research and Procurement Scenarios for 3'-Hydroxyflavanone


Analytical Method Development and Validation for Flavonoid Enantiomer Separation

Researchers developing or validating chiral separation methods for flavonoid mixtures should procure 3'-hydroxyflavanone as a critical reference standard. Its distinct enantioresolution value (Rs 1.8–3.4) in CZE with sulfated beta-cyclodextrin provides a quantifiable benchmark for method performance and for distinguishing it from 2'-hydroxyflavanone (Rs 10.5–19.5) and 4'-hydroxyflavanone [1]. This is essential for labs working on natural product analysis, dietary supplement quality control, or the synthesis of enantiopure flavonoid derivatives.

In Vitro Drug Metabolism and Pharmacokinetic (DMPK) Studies

Investigators studying the metabolic fate of dietary flavonoids or designing flavonoid-based prodrugs will find 3'-hydroxyflavanone to be an indispensable tool compound. Its well-characterized, B-ring-selective oxidation by human CYP1 and CYP2A6 enzymes [1] provides a predictable metabolic profile that can serve as a control or a basis for studying structure-metabolism relationships. This is in stark contrast to the A-ring oxidation observed for 6-hydroxyflavanone, making 3'-hydroxyflavanone the superior choice for experiments focused on B-ring metabolism.

QSAR Modeling and In Silico Toxicology Screening

Computational chemists and toxicologists building QSAR models for endocrine disruption or other biological activities should prioritize 3'-hydroxyflavanone as a training set compound. The availability of a verified experimental LogRBA value (-2.78) [1] increases the accuracy and predictive power of models for the flavonoid chemical space. This data point is particularly valuable for screening large flavonoid libraries in silico before committing to expensive in vitro or in vivo testing.

Basic Cancer Research: Investigating p53-Mediated Apoptosis Pathways

For academic and biopharmaceutical labs exploring p53-dependent apoptosis mechanisms in cervical cancer models, 3'-hydroxyflavanone serves as a specific chemical probe. The compound's demonstrated ability to increase p53 and p21 levels while decreasing cyclin D1 in HeLa cells [1] makes it a valuable positive control or starting point for medicinal chemistry efforts aimed at developing new anticancer agents targeting this pathway.

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